molecular formula C11H15NO B3195258 5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol CAS No. 89140-85-2

5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol

Cat. No.: B3195258
CAS No.: 89140-85-2
M. Wt: 177.24 g/mol
InChI Key: BTRCHTMVMNPPSF-UHFFFAOYSA-N
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Description

5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol is an organic compound with the molecular formula C11H15NO. It is characterized by a unique structure that includes a seven-membered ring fused to a benzene ring, with an amino group and a hydroxyl group attached. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Mechanism of Action

Target of Action

Unfortunately, the specific targets of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7

Mode of Action

The mode of action of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7. Once the targets are identified, it will be possible to explain how this compound interacts with its targets and the changes that result from this interaction.

Biochemical Pathways

Without knowledge of the specific targets of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways.

Result of Action

The molecular and cellular effects of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7. These effects can only be described once the compound’s targets and mode of action are identified.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a nitro precursor followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : Lacks the amino group, resulting in different chemical and biological properties.
  • 1-Amino-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications .

Uniqueness

5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol is unique due to the presence of both an amino and a hydroxyl group on the same molecule, which allows for a diverse range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various fields of research .

Properties

IUPAC Name

5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11-9-6-2-1-4-8(9)5-3-7-10(11)13/h1-2,4,6,10-11,13H,3,5,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRCHTMVMNPPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C2=CC=CC=C2C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801008667
Record name 5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801008667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89140-85-2
Record name 5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801008667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol
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Reactant of Route 4
5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol
Reactant of Route 5
5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol
Reactant of Route 6
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